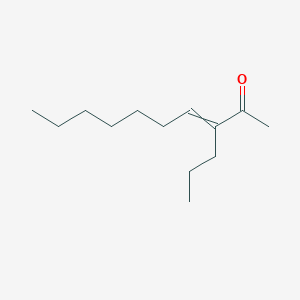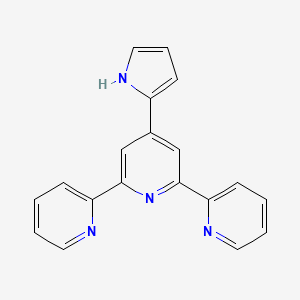
2,6-dipyridin-2-yl-4-(1H-pyrrol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dipyridin-2-yl-4-(1H-pyrrol-2-yl)pyridine is a heterocyclic compound that features a pyridine core substituted with pyridine and pyrrole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dipyridin-2-yl-4-(1H-pyrrol-2-yl)pyridine typically involves the oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine using oxidizing agents such as 3-chloroperbenzoic acid in dichloromethane . This reaction yields the desired compound with high specificity and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dipyridin-2-yl-4-(1H-pyrrol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like 3-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: 3-Chloroperbenzoic acid in dichloromethane is commonly used for oxidation reactions.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives and various substituted pyridine and pyrrole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2,6-Dipyridin-2-yl-4-(1H-pyrrol-2-yl)pyridine has several applications in scientific research:
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and other metal-dependent biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Mechanism of Action
The mechanism by which 2,6-dipyridin-2-yl-4-(1H-pyrrol-2-yl)pyridine exerts its effects is primarily through its ability to chelate metal ions. This chelation can influence the reactivity and stability of the metal center, thereby affecting various chemical and biological processes. The compound’s structure allows it to form stable complexes with metals, which can then participate in catalytic and redox reactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: This compound also features a pyridine core with imidazole substituents and is known for its high-temperature spin crossover properties.
2,6-Di(thiazol-2-yl)pyridine: Similar in structure, this compound is used in the synthesis of metal complexes for catalytic applications.
Uniqueness
2,6-Dipyridin-2-yl-4-(1H-pyrrol-2-yl)pyridine is unique due to its combination of pyridine and pyrrole rings, which provide distinct electronic and steric properties. This uniqueness allows it to form stable complexes with a wide range of metals, making it versatile for various applications in chemistry, biology, and materials science .
Properties
CAS No. |
676543-72-9 |
|---|---|
Molecular Formula |
C19H14N4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2,6-dipyridin-2-yl-4-(1H-pyrrol-2-yl)pyridine |
InChI |
InChI=1S/C19H14N4/c1-3-9-21-16(6-1)18-12-14(15-8-5-11-20-15)13-19(23-18)17-7-2-4-10-22-17/h1-13,20H |
InChI Key |
QQIFTBUHZAZITK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline](/img/structure/B12521498.png)

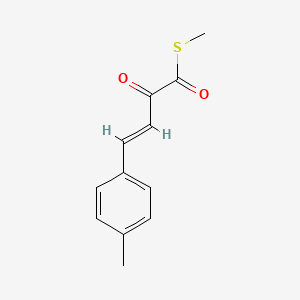

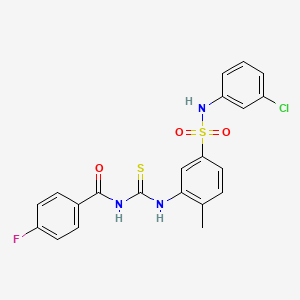
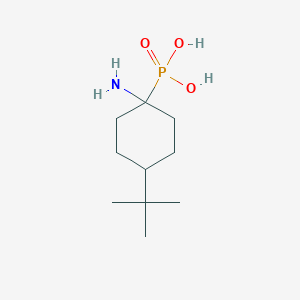



![Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12521539.png)
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene]](/img/structure/B12521546.png)
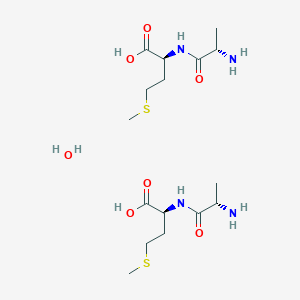
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B12521550.png)
